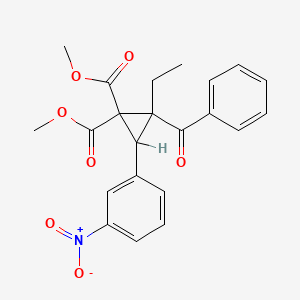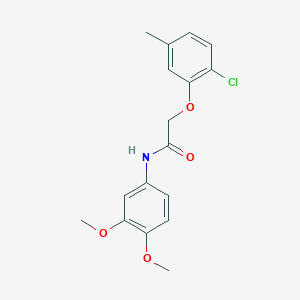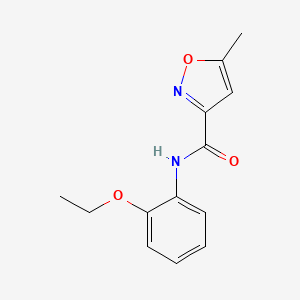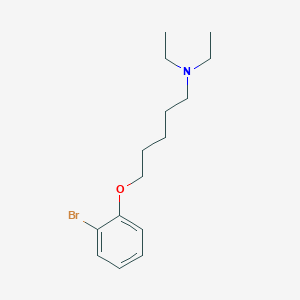![molecular formula C18H21ClO3 B5127046 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene, also known as EBPE or 4-[(4-ethoxyphenoxy)methyl]-2-chlorophenyl-3-[4-(4-ethoxyphenoxy)butyloxy]benzene, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act through multiple pathways. In medicine, it has been reported to inhibit the activity of certain enzymes involved in inflammation and cancer progression. In agriculture, it has been shown to disrupt the synthesis of plant cell walls, leading to the death of weeds and insects.
Biochemical and Physiological Effects
Studies have shown that 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene can have both beneficial and harmful effects on living organisms. In medicine, it has been found to reduce inflammation and oxidative stress, which can contribute to the development of chronic diseases. However, it has also been reported to have toxic effects on certain cells and organs. In agriculture, it has been shown to be effective in controlling pests, but it can also have negative impacts on non-target organisms and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene in lab experiments is its versatility. It can be used in a variety of applications, including as a building block for the synthesis of novel materials and as a tool for studying biological processes. However, its toxicity and potential environmental impacts must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene. In medicine, further studies are needed to elucidate its mechanism of action and to investigate its potential as a therapeutic agent for various diseases. In agriculture, research is needed to develop safer and more effective alternatives to traditional pesticides. In materials science, the synthesis of new polymers with unique properties using 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene as a building block is an area of interest.
Conclusion
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is a chemical compound that has potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties in medicine, as well as its use as a herbicide and insecticide in agriculture. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and to develop safer and more effective alternatives to traditional pesticides.
Métodos De Síntesis
The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene involves the reaction of 2-chloro-1-(4-ethoxyphenyl)ethanone with 4-(4-bromobutoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel polymers with unique properties.
Propiedades
IUPAC Name |
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPCSBUDSCAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)
![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)


![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)

